2-Bromo-5-iodotoluene is primarily used as a precursor in organic synthesis for the preparation of various complex molecules. Its structure, with bromine and iodine atoms at specific positions, allows for selective chemical reactions to introduce other functional groups or create new carbon-carbon bonds.
Here are some examples of research studies where 2-bromo-5-iodotoluene serves as a starting material:
While the primary application of 2-bromo-5-iodotoluene lies in organic synthesis, some studies suggest its potential use in other research areas:
2-Bromo-5-iodotoluene is a halogenated hydrocarbon with the molecular formula C7H6BrI and a molecular weight of 296.93 g/mol. This compound is characterized by the presence of both bromine and iodine substituents on a toluene ring, specifically at the 2 and 5 positions. It is typically encountered as a clear liquid that may appear light orange to yellow in color, with a density of approximately 2.08 g/mL at 25 °C. The compound is sensitive to light, necessitating storage in dark conditions to prevent degradation .
As mentioned earlier, there is no specific information regarding the biological activity or mechanism of action of 2-Bromo-5-iodotoluene.
Halogenated aromatic compounds can exhibit various hazards. Due to the limited information on 2-Bromo-5-iodotoluene, it is advisable to handle it with caution, assuming similar properties to other bromo and iodo-substituted aromatics. Here are some general safety considerations:
The biological activity of 2-Bromo-5-iodotoluene is notable in biochemical pathways. It has been shown to influence various cellular processes, including:
The synthesis of 2-Bromo-5-iodotoluene typically involves a multi-step process:
These methods are often optimized for industrial production to enhance yield and purity while ensuring safety during the synthesis process .
Studies on the interactions of 2-Bromo-5-iodotoluene reveal its potential as a pharmacological agent:
Several compounds share structural similarities with 2-Bromo-5-iodotoluene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-2-iodoisopropylbenzene | 206559-43-5 | 0.95 |
2-Bromo-4-iodo-1-methylbenzene | 26670-89-3 | 0.88 |
4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 | 0.88 |
1-Bromo-2-iodo-4-methylbenzene | 858841-53-9 | 0.85 |
These compounds exhibit variations in their halogen substituents and structural arrangements, which influence their reactivity and biological activity. The unique positioning of bromine and iodine on the aromatic ring of 2-Bromo-5-iodotoluene contributes to its distinctive chemical properties and applications compared to these similar compounds .
Industrial production of 2-Bromo-5-iodotoluene employs scalable methodologies designed to maximize yield while maintaining cost-effectiveness and safety standards. The industrial approaches predominantly utilize continuous flow processes and automated reactor systems to ensure consistent product quality .
For industrial production, the synthesis utilizes automated reactors with precise control over reaction parameters including temperature, reagent feed rates, and mixing efficiency . The most economically viable industrial route involves sequential halogenation of toluene derivatives using electrophilic aromatic substitution reactions. Industrial processes typically achieve yields ranging from 60% to 80% for the final compound depending on the specific route and scale employed .
The industrial methodology requires careful optimization of oxidizing agent concentration to maximize yield and minimize byproducts. Catalysts are employed to facilitate halogenation and reduce reaction times, while post-reaction purification steps including crystallization or distillation ensure high purity standards necessary for commercial applications .
Modern industrial synthesis increasingly adopts continuous flow chemistry for 2-Bromo-5-iodotoluene production [8]. This approach offers enhanced safety profiles when handling reactive halogenating agents, improved temperature control for exothermic reactions, and reduced exposure to hazardous chemicals through in-line quenching systems [8]. Continuous flow processes demonstrate superior scalability compared to traditional batch methods, particularly for halogenation reactions involving highly reactive species [9].
Laboratory synthesis of 2-Bromo-5-iodotoluene encompasses several strategic approaches, each offering distinct advantages in terms of regioselectivity, yield, and operational convenience.
The synthesis from o-toluidine precursors represents a classical approach utilizing diazotization chemistry [10] [11]. This method involves the conversion of o-toluidine through diazotization followed by halogenation via Sandmeyer-type reactions. The process typically achieves yields of 60-85% with good regioselectivity when optimized reaction conditions are employed [10].
The methodology begins with the diazotization of o-toluidine using sodium nitrite in acidic conditions at low temperatures (0-20°C). The resulting diazonium salt then undergoes replacement reactions with halide salts, often facilitated by copper catalysts. This approach provides excellent control over halogen positioning due to the directing effects of the methyl group [12].
N-Iodosuccinimide represents one of the most widely utilized iodinating reagents for aromatic systems [13] [14]. For 2-Bromo-5-iodotoluene synthesis, N-Iodosuccinimide demonstrates high regioselectivity when combined with appropriate activating systems. Silver-based catalysts, particularly silver triflimide, have proven highly effective for activating N-Iodosuccinimide, enabling iodination of moderately activated aromatic systems at room temperature [13].
The reaction mechanism involves the formation of electrophilic iodine species through interaction with the silver catalyst. This system demonstrates superior reactivity compared to conventional iodinating methods, achieving yields of 70-90% for various aromatic substrates [14]. The method exhibits excellent functional group tolerance and can be conducted under ambient atmospheric conditions [14].
N-Bromosuccinimide serves as an effective brominating agent for aromatic systems, particularly when combined with radical initiators or Lewis acid catalysts [15] [16]. The reagent offers advantages in terms of handling safety compared to elemental bromine while maintaining good reactivity toward activated aromatic rings.
Recent developments in N-Bromosuccinimide chemistry include the use of transition metal catalysts to enhance regioselectivity and reaction rates. Copper-based catalysts have demonstrated particular effectiveness for bromination reactions, often providing yields of 60-80% with excellent positional selectivity [16].
Temperature management represents a critical factor in successful 2-Bromo-5-iodotoluene synthesis [17] [18]. Optimal temperatures vary significantly depending on the chosen methodology, ranging from 20°C for mild iodination reactions to 65°C for copper-catalyzed processes [1] [16]. Higher temperatures generally increase reaction rates but may compromise selectivity and promote side reactions [17].
For scale-up considerations, temperature control becomes increasingly challenging due to reduced heat transfer efficiency in larger reaction vessels [18]. Industrial processes typically incorporate safety margins of 100°C or more between operating temperatures and thermal runaway onset temperatures to accommodate potential temperature excursions during large-scale operations [19].
Solvent choice profoundly influences both reaction outcomes and environmental impact [17] [20]. Polar aprotic solvents such as acetonitrile and dichloromethane are commonly employed for halogenation reactions due to their ability to dissolve ionic intermediates and facilitate electron transfer processes [1] [16].
Recent trends emphasize the adoption of greener solvents to minimize environmental impact [20] [21]. Water, ionic liquids, and polyethylene glycols represent environmentally benign alternatives for certain halogenation processes, though their applicability may be limited by substrate solubility considerations [20] [21].
Catalyst selection significantly impacts both reaction efficiency and selectivity [22]. Lewis acid catalysts such as iron(III) chloride and aluminum chloride facilitate electrophilic halogenation by activating molecular halogens [23]. Transition metal catalysts, particularly copper and silver species, demonstrate exceptional activity for N-halosuccinimide activation [13] [16].
Reagent stoichiometry requires careful optimization to maximize conversion while minimizing side reactions. Typical protocols employ 1.2-1.5 equivalents of halogenating agents to ensure complete conversion without excessive reagent consumption . The use of excess reagents may improve conversion rates but can lead to overhalogenation and formation of unwanted byproducts .
The sodium hydrogencarbonate/iodine methodology represents a two-step process for 2-Bromo-5-iodotoluene synthesis [1]. This approach utilizes sodium hydrogencarbonate and iodine in aqueous medium at 20°C for 1.5 hours, followed by subsequent bromination steps. The method offers advantages in terms of mild reaction conditions and the use of readily available, inexpensive reagents [1].
The mechanism involves the generation of electrophilic iodine species through oxidation by sodium hydrogencarbonate. The mild aqueous conditions minimize side reactions while achieving regioselective iodination of the aromatic ring. This approach demonstrates high regioselectivity due to the electronic effects of substituents already present on the aromatic ring [1].
The copper(II) bromide/n-butyl nitrite process represents an efficient methodology for introducing bromine functionality into aromatic systems [1] [16]. This approach typically employs acetonitrile as solvent at 65°C, achieving high yields (>80%) with good regioselectivity [1].
The mechanism involves the formation of nitrosonium species from n-butyl nitrite, which facilitates the activation of copper(II) bromide toward electrophilic bromination [16]. This system demonstrates particular effectiveness for bromination of aniline derivatives and related substrates, where the amino group can be diazotized and subsequently replaced with bromine [16].
Recent mechanistic studies reveal that the reaction proceeds through two distinct steps: rapid asymmetric bromination followed by slower diazotization and bromine insertion [16]. Temperature control proves critical, as reactions conducted above room temperature favor dibromination products, while lower temperatures (0 to -10°C) promote selective monobromination [16].
The adoption of green chemistry principles in 2-Bromo-5-iodotoluene synthesis emphasizes the use of environmentally benign solvents and reagents [24] [20]. Water represents the most desirable solvent from an environmental perspective, offering advantages in terms of safety, cost, and biodegradability [20] [25].
Ionic liquids constitute another promising class of green solvents for halogenation reactions [20] [21]. These materials demonstrate negligible vapor pressure, high thermal stability, and excellent recycling potential. Their polar nature facilitates ionic reaction mechanisms while avoiding the environmental concerns associated with volatile organic solvents [20].
Modern synthetic approaches emphasize atom economy and waste minimization principles [26] [21]. The use of potassium and ammonium halides as halogen sources, combined with mild oxidants such as hydrogen peroxide, represents a significant advancement in green halogenation chemistry [24] [27].
These systems generate minimal waste products while utilizing inexpensive, readily available starting materials [27]. The aqueous reaction medium eliminates the need for organic solvents, while the mild oxidizing conditions prevent the formation of hazardous byproducts commonly associated with stronger oxidizing systems [27].
The development of catalytic systems for halogenation reactions reduces reagent consumption while improving selectivity [26] [28]. Heterogeneous catalysts, such as metal-organic frameworks, offer advantages in terms of recyclability and ease of separation from reaction products [28].
Recent developments include the use of rod-like metal-organic framework catalysts for solvent-free halogenation reactions conducted at room temperature [28]. These systems demonstrate excellent activity and selectivity while eliminating the need for organic solvents and harsh reaction conditions [28].
Scale-up of halogenation reactions presents significant challenges related to heat transfer efficiency and temperature control [18] [19]. Large-scale reactors demonstrate reduced surface area-to-volume ratios, leading to decreased heat removal capacity and increased risk of thermal runaway [19].
Industrial solutions include the implementation of enhanced mixing systems, improved heat exchange surfaces, and sophisticated temperature monitoring and control systems [18] [29]. Safety protocols typically incorporate multiple temperature sensors and automated shutdown systems to prevent dangerous temperature excursions [19].
Efficient mixing becomes increasingly challenging as reaction scale increases [9]. Poor mixing can lead to localized concentration gradients, hot spots, and reduced reaction selectivity [18]. Industrial reactors incorporate specialized impeller designs and baffling systems to ensure adequate mixing throughout the reaction vessel [29].
Mass transfer limitations become particularly important for multiphase systems involving gas-liquid or solid-liquid interfaces [9]. Scale-up protocols must account for changes in interfacial area and mass transfer coefficients when transitioning from laboratory to industrial scales [29].
Scale-up decisions must account for economic factors including raw material costs, energy consumption, and waste disposal expenses [31]. Regulatory requirements for environmental emissions and worker safety add additional complexity to industrial implementation [32].
Cost-benefit analyses must consider the entire process lifecycle, including downstream purification requirements and product quality specifications [31]. Green chemistry approaches often demonstrate superior economics at industrial scale due to reduced waste disposal costs and simplified purification requirements [21].
The synthesis methodologies presented demonstrate yields ranging from 50-90% depending on the specific approach employed. Industrial processes typically achieve 60-80% yields, while optimized laboratory methods can exceed 90% for specialized applications. Temperature requirements vary from 20°C for mild iodination reactions to 65°C for copper-catalyzed processes. Reaction times range from 1.5 hours for the sodium hydrogencarbonate method to 24 hours for certain N-halosuccinimide protocols.
Irritant